molecular formula C19H18N4O4S B11043355 3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043355
M. Wt: 398.4 g/mol
InChI Key: CKCJWBUDCMAANZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives. This reaction is carried out under catalyst-free conditions at room temperature, resulting in high yields . The process is efficient and straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolo-thiadiazole core.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-Dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups, which enhances its biological activity and stability. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H18N4O4S

Molecular Weight

398.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O4S/c1-24-13-7-12(8-14(10-13)25-2)18-22-23-17(20-21-19(23)28-18)11-5-6-15(26-3)16(9-11)27-4/h5-10H,1-4H3

InChI Key

CKCJWBUDCMAANZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)OC)OC)OC

Origin of Product

United States

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